Cas no 885277-75-8 (Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-)

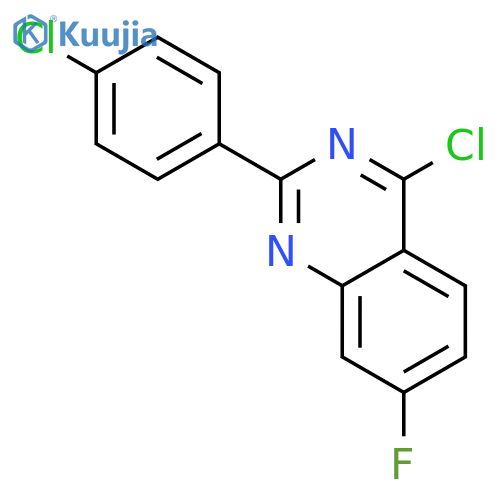

885277-75-8 structure

商品名:Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-

Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- 化学的及び物理的性質

名前と識別子

-

- Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-

- 4-CHLORO-2-(4-CHLORO-PHENYL)-7-FLUORO-QUINAZOLINE

- 4-chloro-2-(4-chlorophenyl)-7-fluoroquinazoline

- 4-CHLORO-2-(4-CHLOROPHENYL)-7-FLUORO-QUINAZOLINE,

- Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro

- 885277-75-8

- AKOS012384284

- AB19811

- DTXSID30696112

-

- インチ: InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-7-10(17)5-6-11(12)13(16)19-14/h1-7H

- InChIKey: OAYVABJBTQJKCV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)C2=NC(=C3C=CC(=CC3=N2)F)Cl

計算された属性

- せいみつぶんしりょう: 291.99700

- どういたいしつりょう: 291.9970318g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 25.78000

- LogP: 4.74270

Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM142703-1g |

4-Chloro-2-(4-chloro-phenyl)-7-fluoro-quinazoline |

885277-75-8 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM142703-1g |

4-Chloro-2-(4-chloro-phenyl)-7-fluoro-quinazoline |

885277-75-8 | 95% | 1g |

$635 | 2021-08-05 | |

| Alichem | A189011032-1g |

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline |

885277-75-8 | 95% | 1g |

$596.23 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531473-1g |

4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline |

885277-75-8 | 98% | 1g |

¥4836.00 | 2024-04-27 |

Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

885277-75-8 (Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量